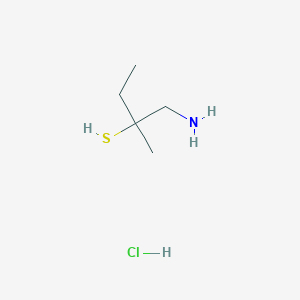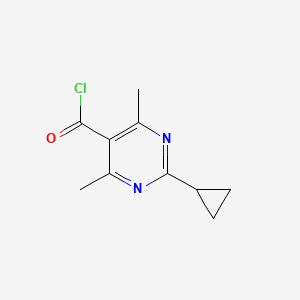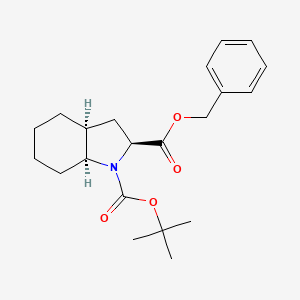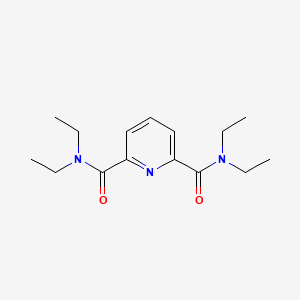
1-Amino-2-methylbutane-2-thiol--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) is a compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Méthodes De Préparation
The synthesis of 1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) typically involves the reaction of isobutyraldehyde with ammonia and hydrogen sulfide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts such as palladium or platinum. Major products formed from these reactions include disulfides, sulfonic acids, thiols, and amines .
Applications De Recherche Scientifique
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of 1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) involves its ability to form disulfide bonds and interact with thiol groups in proteins and enzymes. This interaction can modulate enzyme activity, protein folding, and cellular redox states. The compound’s molecular targets include cysteine residues in proteins and enzymes involved in oxidative stress responses .
Comparaison Avec Des Composés Similaires
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) can be compared with similar compounds such as:
1-Amino-2-methylpropane-2-thiol: Similar in structure but differs in the position of the amino group.
Dimethylcysteamine hydrochloride: Shares similar reactivity but has different applications in pharmaceuticals and biochemistry.
The uniqueness of 1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) lies in its specific reactivity and applications in diverse fields, making it a versatile and valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
32047-54-4 |
|---|---|
Formule moléculaire |
C5H14ClNS |
Poids moléculaire |
155.69 g/mol |
Nom IUPAC |
1-amino-2-methylbutane-2-thiol;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-3-5(2,7)4-6;/h7H,3-4,6H2,1-2H3;1H |
Clé InChI |
KGQVAONFZKSUAW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CN)S.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)


![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)



![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)

![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
